molecular formula C6H6N8O3S B11074879 2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide

2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B11074879
M. Wt: 270.23 g/mol
InChI Key: JTEYXCVHYWXGDW-UHFFFAOYSA-N
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Description

2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide is a complex organic compound that features a unique structure with two triazole rings and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide typically involves multiple steps One common approach is to start with the nitration of 1,2,4-triazole to introduce the nitro groupThe reaction conditions often involve the use of strong acids and bases, as well as specific solvents to control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the triazole rings .

Scientific Research Applications

2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets. The nitro group and triazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-nitro-5-(1H-1,2,4-triazol-3-ylsulfanyl)-1H-1,2,4-triazol-1-yl]acetamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical and biological properties. Its dual triazole rings also provide a versatile platform for further functionalization and application .

Properties

Molecular Formula

C6H6N8O3S

Molecular Weight

270.23 g/mol

IUPAC Name

2-[3-nitro-5-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C6H6N8O3S/c7-3(15)1-13-6(10-4(12-13)14(16)17)18-5-8-2-9-11-5/h2H,1H2,(H2,7,15)(H,8,9,11)

InChI Key

JTEYXCVHYWXGDW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)SC2=NC(=NN2CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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